molecular formula C16H12ClNO B2364844 2-(4-Chlorophenyl)-4-oxo-4-phenylbutanenitrile CAS No. 95855-32-6

2-(4-Chlorophenyl)-4-oxo-4-phenylbutanenitrile

Cat. No.: B2364844
CAS No.: 95855-32-6
M. Wt: 269.73
InChI Key: BSVVRHQKPNQOMT-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-4-oxo-4-phenylbutanenitrile is an organic compound that belongs to the class of nitriles It is characterized by the presence of a nitrile group (-C≡N) attached to a butane chain, which is further substituted with a 4-chlorophenyl and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-4-oxo-4-phenylbutanenitrile typically involves the reaction of 4-chlorobenzaldehyde with benzyl cyanide in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and dehydration steps to yield the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or methanol .

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques such as crystallization and chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-4-oxo-4-phenylbutanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Chlorophenyl)-4-oxo-4-phenylbutanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-4-oxo-4-phenylbutanenitrile involves its interaction with specific molecular targets within biological systems. The nitrile group can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity or altering protein conformation. Additionally, the aromatic rings may engage in π-π interactions with nucleic acids, affecting DNA or RNA function .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenyl)-4-oxo-4-phenylbutanenitrile
  • 2-(4-Fluorophenyl)-4-oxo-4-phenylbutanenitrile
  • 2-(4-Methylphenyl)-4-oxo-4-phenylbutanenitrile

Uniqueness

2-(4-Chlorophenyl)-4-oxo-4-phenylbutanenitrile is unique due to the presence of the chlorine atom, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, binding affinity to biological targets, and overall pharmacokinetic profile compared to its analogs with different substituents .

Properties

IUPAC Name

2-(4-chlorophenyl)-4-oxo-4-phenylbutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO/c17-15-8-6-12(7-9-15)14(11-18)10-16(19)13-4-2-1-3-5-13/h1-9,14H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSVVRHQKPNQOMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC(C#N)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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